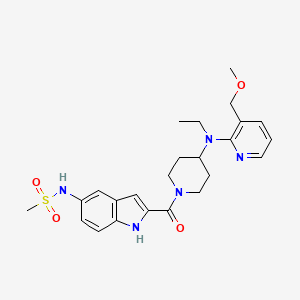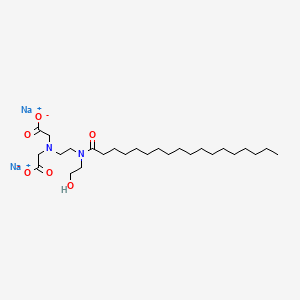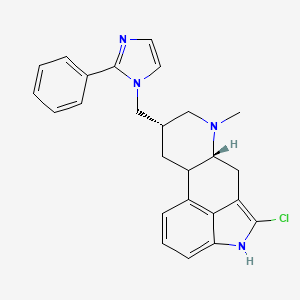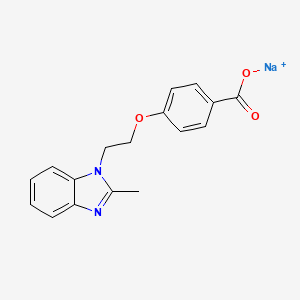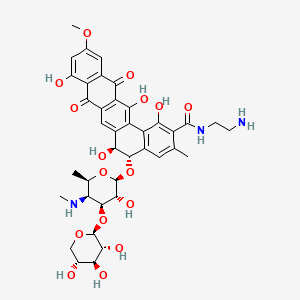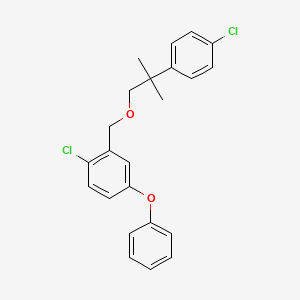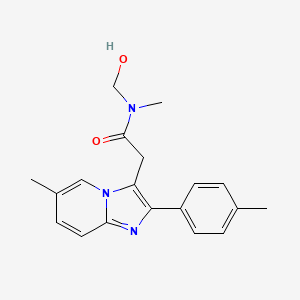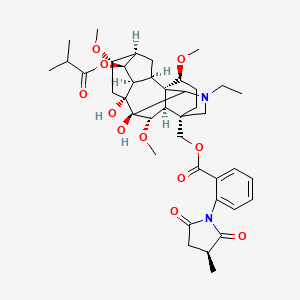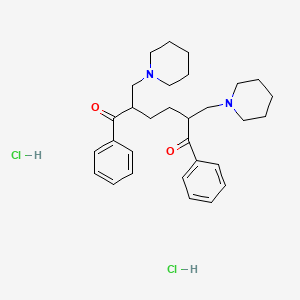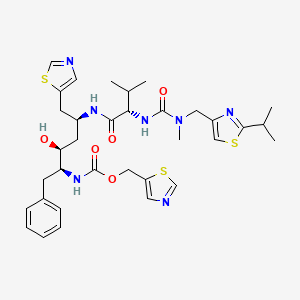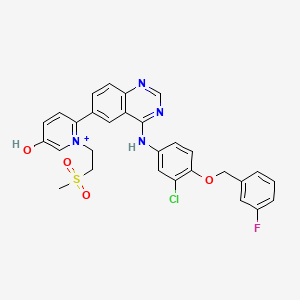
Lapatinib metabolite M5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapatinib metabolite M5 is a significant metabolite of Lapatinib, an orally active dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. Lapatinib inhibits the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2), which are critical in the pathogenesis of various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib metabolite M5 involves the metabolic transformation of Lapatinib primarily through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The process includes N- and O-dealkylation reactions, leading to the formation of various metabolites, including M5 .
Industrial Production Methods
Industrial production of this compound is typically achieved through the biotransformation of Lapatinib in controlled environments using human liver microsomes or recombinant enzymes. This method ensures the production of the metabolite in sufficient quantities for research and therapeutic purposes .
化学反応の分析
Types of Reactions
Lapatinib metabolite M5 undergoes several types of chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Cytochrome P450 enzymes: For oxidation and dealkylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and dealkylated metabolites, with M5 being one of the prominent ones .
科学的研究の応用
Lapatinib metabolite M5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical studies to understand the metabolic pathways of Lapatinib.
Biology: Studied for its role in cellular signaling pathways and its effects on cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects and its role in drug-induced liver injury.
Industry: Utilized in the development of new therapeutic agents targeting HER2-positive cancers.
作用機序
類似化合物との比較
Similar Compounds
Similar compounds to Lapatinib metabolite M5 include:
N-desmethyl Lapatinib: Another metabolite of Lapatinib with similar inhibitory effects on HER1 and HER2.
O-desmethyl Lapatinib: Also a metabolite of Lapatinib, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the potential hepatotoxicity associated with Lapatinib treatment . Its formation and subsequent reactions provide insights into the drug’s safety profile and therapeutic efficacy .
特性
CAS番号 |
1807733-95-4 |
|---|---|
分子式 |
C29H25ClFN4O4S+ |
分子量 |
580.0 g/mol |
IUPAC名 |
6-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-1-(2-methylsulfonylethyl)pyridin-1-ium-3-ol |
InChI |
InChI=1S/C29H24ClFN4O4S/c1-40(37,38)12-11-35-16-23(36)7-9-27(35)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-10-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-16,18,36H,11-12,17H2,1H3/p+1 |
InChIキー |
YTXMIVIMYLIVIX-UHFFFAOYSA-O |
正規SMILES |
CS(=O)(=O)CC[N+]1=C(C=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


